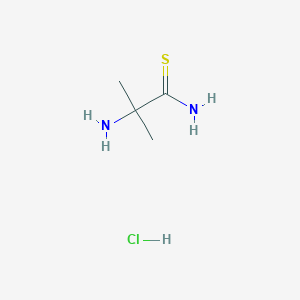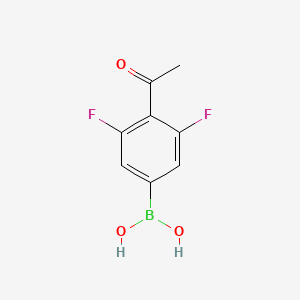![molecular formula C11H23NO2 B13451694 [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine CAS No. 1001024-21-0](/img/structure/B13451694.png)
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C11H23NO2 It contains a cyclohexyl ring substituted with a methanamine group and a 2,2-dimethoxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine typically involves the reaction of cyclohexylmethanamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and surface coatings.
Mecanismo De Acción
The mechanism of action of [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Cyclohexylmethanamine: Lacks the 2,2-dimethoxyethyl side chain, resulting in different chemical properties and reactivity.
2,2-Dimethoxyethylamine: Lacks the cyclohexyl ring, leading to variations in its biological activity and applications.
Uniqueness: The presence of both the cyclohexyl ring and the 2,2-dimethoxyethyl side chain in [1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine imparts unique chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research.
Propiedades
Número CAS |
1001024-21-0 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
[1-(2,2-dimethoxyethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H23NO2/c1-13-10(14-2)8-11(9-12)6-4-3-5-7-11/h10H,3-9,12H2,1-2H3 |
Clave InChI |
XZNXZNOLIRYPKT-UHFFFAOYSA-N |
SMILES canónico |
COC(CC1(CCCCC1)CN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


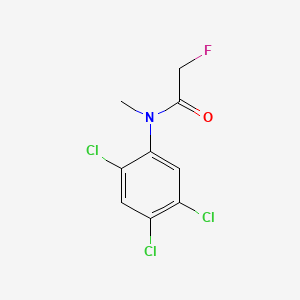
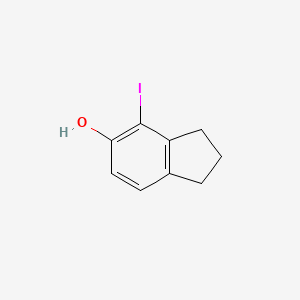
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

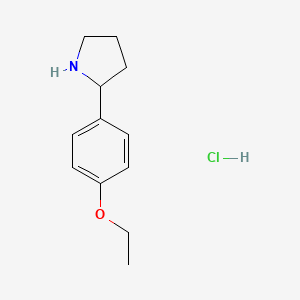
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
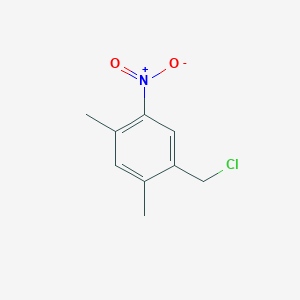
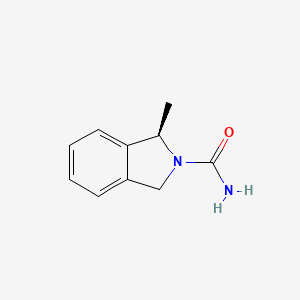
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
